molecular formula C15H11N3O4S B11700720 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B11700720
M. Wt: 329.3 g/mol
InChI Key: ORJZOGXRTISNTE-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Reduction: N-(6-methoxy-1,3-benzothiazol-2-yl)-3-aminobenzamide

    Substitution: N-(6-alkoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

    Oxidation: this compound sulfoxide

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylbutanamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide stands out due to its unique combination of a benzothiazole ring with a nitrobenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C15H11N3O4S/c1-22-11-5-6-12-13(8-11)23-15(16-12)17-14(19)9-3-2-4-10(7-9)18(20)21/h2-8H,1H3,(H,16,17,19)

InChI Key

ORJZOGXRTISNTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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